C17H14N6O3S
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Overview
Description
The compound with the molecular formula C17H14N6O3S is a chemical substance with a molecular weight of 382.4. The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the bonds between them. For this compound, it contains a total of 44 bonds, including 30 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 3 double bonds, 16 aromatic bonds, and rings of different sizes .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a substance reacts with others. Unfortunately, specific chemical reactions involving this compound are not available in the current data .Physical and Chemical Properties Analysis
Physical properties include characteristics like color, density, hardness, and melting and boiling points. Chemical properties describe the ability of a substance to undergo specific chemical changes. Unfortunately, specific physical and chemical properties of this compound are not available in the current data .Scientific Research Applications
Research Applications of Similar Compounds
1. Structural Analysis and Properties
- Compounds with similar molecular structures, like (2E,6E)-2,6-Difurfurylidenecyclohexanone (C16H14O3), have been studied for their unique molecular configurations and properties (S. Ma, Ze-Bao Zheng, Yi-feng Sun, & Zi-Ying Wang, 2009).
2. Material Science and Electrides
- Research on materials like Ca12Al14O33 (C12A7) focuses on the structural properties and potential applications in areas such as electride formation and cationic doping, which are significant for electronic and catalytic properties (J. Salasin & C. Rawn, 2017).
3. Reference Materials in Radiocarbon Dating
- New reference materials with specific carbon activities have been developed, which are crucial in the field of radiocarbon dating for accuracy and calibration (M. L. Clercq, J. van der Plicht, & M. Gröning, 1997).
4. Catalytic Applications
- Zeolite-based catalysts, used in C1 chemistry, involve compounds with structures potentially similar to C17H14N6O3S. These catalysts play a crucial role in transforming C1 molecules like CO, CO2, and CH4 into valuable chemical products (Qiang Zhang, Jihong Yu, & A. Corma, 2020).
5. Energetic Material Studies
- Novel molecular perovskite materials are studied for their potential in explosives and propellants. Their thermal properties and decomposition kinetics are crucial for their application in these fields (Jing Zhou, Li Ding, F. Zhao, Bozhou Wang, & Junlin Zhang, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on a compound like C17H14N6O3S could involve further studies on its synthesis, properties, and potential applications. Unfortunately, specific future directions for this compound are not available in the current data .
Relevant Papers Analyzing relevant papers could provide more detailed information about this compound. Unfortunately, specific papers related to this compound are not available in the current data .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-9-8-27-17(18-9)20-15(24)13-14-16(25)19-11(7-23(14)22-21-13)10-5-3-4-6-12(10)26-2/h3-8H,1-2H3,(H,19,25)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYYTKQHGXNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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